4-(3-(Difluoromethyl)phenyl)morpholine
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Overview
Description
4-(3-(Difluoromethyl)phenyl)morpholine is an organic compound with the molecular formula C11H13F2NO. It features a morpholine ring substituted with a difluoromethyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Difluoromethyl)phenyl)morpholine typically involves the reaction of 3-(difluoromethyl)aniline with morpholine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Difluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-(3-(Difluoromethyl)phenyl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(Difluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Phenylmorpholine: A simpler analog without the difluoromethyl group.
3-Fluorophenmetrazine: Contains a fluorine atom instead of a difluoromethyl group.
4-Methylphenmetrazine: Features a methyl group instead of a difluoromethyl group.
Uniqueness
4-(3-(Difluoromethyl)phenyl)morpholine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical properties and biological activities. This group can enhance the compound’s stability, lipophilicity, and binding interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
4-[3-(difluoromethyl)phenyl]morpholine |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)9-2-1-3-10(8-9)14-4-6-15-7-5-14/h1-3,8,11H,4-7H2 |
InChI Key |
MDYNFKQADNAUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C(F)F |
Origin of Product |
United States |
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